9H-Imidazo[4,5-F]quinoline
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Overview
Description
9H-Imidazo[4,5-F]quinoline is a heterocyclic compound that features a fused imidazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Imidazo[4,5-F]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which can be induced by visible light in the presence of an iridium catalyst . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the three-component (one-pot) synthesis, which combines readily available starting materials in a single reaction vessel . This method is advantageous due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 9H-Imidazo[4,5-F]quinoline undergoes various chemical reactions, including:
Oxidation: The presence of functional groups such as methylsulfanyl can facilitate oxidation to corresponding sulfones.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as phenyliodine (III) dicyclohexanecarboxylate in the presence of iridium catalysts.
Substitution: Halogenated derivatives in a base medium.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Scientific Research Applications
9H-Imidazo[4,5-F]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Imidazo[4,5-F]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of various kinases and phosphodiesterases . These interactions result in the modulation of cellular pathways that are crucial for the compound’s biological activities.
Comparison with Similar Compounds
- Imidazo[1,5-a]quinoxalines
- Imidazo[1,2-a]quinoxalines
- Imidazo[4,5-b]pyridines
- Imidazo[4,5-c]pyridines
Comparison: 9H-Imidazo[4,5-F]quinoline is unique due to its specific ring fusion and the resulting electronic properties. Compared to imidazo[1,5-a]quinoxalines and imidazo[1,2-a]quinoxalines, it exhibits distinct biological activities and synthetic accessibility . The structural resemblance to purines also makes it a valuable scaffold for drug development .
Properties
CAS No. |
29905-88-2 |
---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
9H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1,3-6H,2H2 |
InChI Key |
ZHWAMYZLSLFULC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN=C2C1=C3C(=NC=N3)C=C2 |
Origin of Product |
United States |
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